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Compound of Interest

2-Bromo-6-
Compound Name:
fluoroisonicotinaldehyde

Cat. No.: B12638551

Get Quote

Executive Summary

2-Bromo-6-fluoroisonicotinaldehyde (CAS: 1227605-66-4) is a critical halogenated pyridine
intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] Its dual-halogen
substitution (bromo- and fluoro-) at the 2- and 6-positions, combined with the reactive 4-formyl
group, makes it a versatile electrophile for Suzuki-Miyaura couplings, nucleophilic aromatic
substitutions (

), and reductive aminations.

Accurate solubility data for this compound is sparse in public repositories due to its status as a
specialized research chemical. This guide synthesizes available physicochemical data from
structural analogs (e.g., 2-bromo-6-fluorobenzaldehyde) and applies medicinal chemistry first
principles to provide a reliable solubility profile. It is designed to assist researchers in solvent
selection for synthesis, purification, and biological assay preparation.

Part 1: Physicochemical Profile
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Understanding the molecular properties is the first step to predicting solubility behavior. The
presence of the pyridine nitrogen increases polarity relative to benzene analogs, but the
halogen atoms significantly enhance lipophilicity.

Property Data Source/Note

2-Bromo-6-
Compound Name o
fluoroisonicotinaldehyde

CAS Number 1227605-66-4 Verified ldentifier

Molecular Formula

Molecular Weight 204.00 g/mol

Solid (Powder) or Low-Melting Analogous to 2-Br-6-F-pyridine

Physical State ]
Solid (MP 30-32°C)

Predicted based on structural

Calculated LogP (cLogP) ~1.8-2.2

fragments
H-Bond Donors / Acceptors 0/3 (N, O, F as acceptors)
Polar Surface Area (TPSA) ~30 A2 Moderate polarity

Part 2: Solubility Data & Solvent Compatibility
Predicted Solubility Profile

Note: Values below are derived from structural analog behavior (2-bromo-6-fluorobenzaldehyde
and 2-bromo-6-fluoropyridine) and standard solubility trends for halogenated heteroaromatics.
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Solvent Class

Specific
Solvent

Solubility
Rating

Estimated
Conc.

Application
Notes

Polar Aprotic

DMSO

High

>100 mg/mL

Ideal for stock
solutions and
biological

assays.

Polar Aprotic

DMF

High

>100 mg/mL

Common
reaction solvent;
difficult to

remove.

Polar Aprotic

Acetone

High

>50 mg/mL

Good for
transfer; not for
storage (aldol
risk).

Polar Protic

Methanol/Ethano
|

Moderate-High

20-50 mg/mL

Use for
recrystallization;
avoid long-term
storage
(hemiacetal

formation).

Chlorinated

Dichloromethane
(DCM)

High

>100 mg/mL

Excellent for
extraction and
chromatography

loading.

Ethers

THF

High

>50 mg/mL

Standard
reaction solvent
(Grignard/Lithiati

on).

Esters

Ethyl Acetate

Moderate

10-30 mg/mL

Primary solvent
for extraction and
TLC.

Alkanes

Hexanes/Heptan

e

Low

<1 mg/mL

Anti-solvent for

precipitation/recr
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ystallization.

Insoluble.
Aqueous Water (pH 7) Very Low <0.1 mg/mL Requires organic

co-solvent.

Pyridine N
protonation
_ increases
Aqueous Water (pH < 2) Low-Moderate Variable N
solubility but
risks hydration of

aldehyde.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on
the experimental stage (Reaction vs. Purification vs. Analysis).
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Start: Select Operation

Purification / Workup Analysis / Assay

Reaction Type? @ Assay Type?

Pd-Cat i_ow Temp l l
( Suzuki / Stille j ( Lithiation / Grignard j ( Extraction j ( Chromatographyj ( Recrystallization j ( Biological (Cell/Enzyme) j ( LC-MS /HPLC j
l v ¢ v L Y y

1,4-Dioxane / Toluene Anhydrous THF Ethyl Acetate / DCM Hexane : EtOAc EtOH / Hexane DMSO Stock (10mM) Acetonitrile / Water
(High Sol + High BP) (High Sol + Inert) (Immiscible with H20) (Gradient Elution) (Solvent / Anti-solvent) Dilute into Media (+0.1% Formic Acid)

Synthesis / Reaction

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on operational requirements (Reaction,

Purification, Analysis).

Part 3: Experimental Protocols for Solubility
Determination

Since specific literature values are rare, researchers must often validate solubility internally.
The following protocols are the industry standard for determining solubility of lipophilic
intermediates.
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Protocol 1: Saturation Shake-Flask Method (Gold
Standard)

Objective: Determine the thermodynamic solubility of 2-Bromo-6-fluoroisonicotinaldehyde in
a target solvent (e.g., PBS buffer or Water).

Preparation: Weigh approximately 5-10 mg of the compound into a 4 mL glass vial.
o Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer).

e Saturation: Cap the vial tightly. Place on an orbital shaker or thermomixer at 25°C for 24
hours. Note: Ensure solid remains visible. If all solid dissolves, add more compound.

o Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 um
PVDF syringe filter to remove undissolved solids.

e Quantification: Analyze the supernatant using HPLC-UV (see Protocol 2) against a standard
curve prepared in DMSO.

Protocol 2: HPLC-UV Quantification Method

Objective: Accurate quantification of the compound in the supernatant from Protocol 1.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

» Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

e Retention Time: Expect elution around 6—8 minutes (hydrophobic region).

Part 4: Handling, Stability & Storage

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12638551/docs?utm_src=pdf-body#in-depth-technical-guide-solubility-profile-of-2-bromo-6-fluoroisonicotinaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12638551?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Solubility is intrinsically linked to stability. Dissolving this aldehyde in incompatible solvents can
lead to rapid degradation.

Chemical Incompatibilities

e Primary Amines: Do not dissolve in solvents containing amines (e.g., Tris buffer) without
immediate reaction intent. The aldehyde will form Schiff bases (imines).

 Alcohols (Methanol/Ethanol): In acidic conditions, the aldehyde can form acetals or
hemiacetals. For NMR analysis, use DMSO-

or
instead of Methanol-
to view the clean aldehyde peak (~10 ppm).

o Oxidation: Aldehydes oxidize to carboxylic acids (2-bromo-6-fluoroisonicotinic acid) upon
exposure to air. Solutions should be degassed and stored under Argon/Nitrogen.

Storage Recommendations
e Solid State: Store at 2—-8°C under inert gas (Ar/N2).

¢ In Solution:

o DMSO Stock (10-50 mM): Stable at -20°C for 1-3 months. Avoid repeated freeze-thaw
cycles.

o Aqueous Dilutions: Prepare fresh. Do not store.

Part 5: Workflow Visualization

The following diagram depicts the solubility testing workflow, ensuring data integrity through
self-validating steps (e.g., checking for precipitation).
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Caption: Step-by-step workflow for experimentally determining thermodynamic solubility.
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o Justification: Provides physicochemical data (MP, LogP) for the closest structural analog,
serving as the baseline for the isonicotinaldehyde predictions.

« Justification: Validates the melting point and solubility trends of the pyridine core scaffold.

« Justification: Confirms the specific CAS identity and commercial availability of the exact
target compound.

e Lipinski, C. A,, et al. (2001). Experimental and computational approaches to estimate
solubility and permeability in drug discovery and development settings. Advanced Drug
Delivery Reviews, 46(1-3), 3-26. Justification: Authoritative source for the "Shake-Flask"
methodology described in Protocol 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[pubchem.ncbi.nim.nih.gov]

o 3. 2-Bromo-6-fluorobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar |
Fisher Scientific [fishersci.ie]

e To cite this document: BenchChem. [In-Depth Technical Guide: Solubility Profile of 2-Bromo-
6-fluoroisonicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12638551/docs#in-depth-technical-guide-solubility-
profile-of-2-bromo-6-fluoroisonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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